molecular formula C8F18 B1214571 Perfluorooctane CAS No. 307-34-6

Perfluorooctane

Cat. No.: B1214571
CAS No.: 307-34-6
M. Wt: 438.06 g/mol
InChI Key: YVBBRRALBYAZBM-UHFFFAOYSA-N
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Description

Perfluorooctane, also known as octadecafluorooctane, is a fluorocarbon liquid and a perfluorinated derivative of the hydrocarbon octane. It is a clear, colorless liquid with a chemical formula of C8F18 and a molar mass of 438.06 g/mol. This compound is known for its exceptional chemical stability and resistance to heat, making it useful in various industrial applications .

Biochemical Analysis

Biochemical Properties

Perfluorooctane plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which make it highly stable and resistant to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . Additionally, it can inhibit the activity of certain enzymes involved in lipid metabolism, leading to alterations in biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . This activation can result in altered expression of genes involved in these processes, ultimately impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as PPARs, leading to the activation of downstream signaling pathways . This binding can result in the inhibition of enzymes involved in fatty acid oxidation, causing an accumulation of lipids in cells. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and resistance to degradation make it persistent in biological systems. Long-term exposure to this compound has been associated with chronic effects on cellular function, including alterations in lipid metabolism and increased oxidative stress . In vitro and in vivo studies have shown that this compound can accumulate in tissues over time, leading to prolonged effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctane can be synthesized through two primary methods: the Fowler process and electrochemical fluorination.

    Fowler Process: This method involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from octane. The reaction conditions typically include high temperatures and controlled fluorine gas flow to ensure complete fluorination.

    Electrochemical Fluorination: This process involves the electrolysis of nonanoic acid in hydrogen fluoride, producing both perfluorononanoic acid and this compound.

Industrial Production Methods: this compound is commercially produced and marketed under various names, such as PF5080 or FC77, by companies like 3M. These products are part of their Fluorinert range of heat transfer fluids .

Chemical Reactions Analysis

Perfluorooctane is chemically inert, meaning it does not readily undergo chemical reactions under normal conditions. it can participate in specific reactions under extreme conditions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers like potassium permanganate or ozone.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluorinated carboxylic acids .

Scientific Research Applications

Perfluorooctane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Perfluorooctane belongs to a class of compounds known as perfluoroalkyl substances (PFAS). Similar compounds include:

Uniqueness of this compound: this compound’s unique combination of high chemical stability, low reactivity, and useful physical properties, such as high density and low viscosity, make it particularly valuable in specialized applications like liquid ventilation and high voltage electronics .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBRRALBYAZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F18
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro-
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DSSTOX Substance ID

DTXSID0059794
Record name Perfluorooctane
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Molecular Weight

438.06 g/mol
Source PubChem
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CAS No.

307-34-6
Record name Perfluorooctane
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Record name Perfluorooctane
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Record name Perfluorooctane
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro-
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Record name Perfluorooctane
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Record name Perfluorooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main concerns regarding perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the environment?

A1: Both PFOS and PFOA are highly persistent in the environment, resistant to biological degradation, and can bioaccumulate in organisms. [] Their widespread use in various products and improper disposal practices have led to their presence in water, soil, and even wildlife. [, ] Concerns arise from their potential toxicity and long-term effects on both ecological and human health. []

Q2: How does the persistence of perfluorinated compounds pose a challenge to their environmental management?

A2: Unlike many organic pollutants, PFOS and PFOA do not easily break down in the environment. [, , ] This persistence means that even if production ceased completely, they would remain in the environment for many years, potentially continuing to accumulate in food chains and posing long-term risks. [] Developing effective strategies for their removal or degradation is crucial but challenging.

Q3: How do perfluorinated compounds enter the food web?

A3: Perfluorinated compounds enter the food web through various pathways. [] One significant route is through the atmospheric deposition of volatile precursors, which then degrade into PFOS in the environment. [] These compounds can contaminate water sources and be taken up by aquatic organisms. [] Subsequently, they move up the food chain as predators consume contaminated prey, leading to biomagnification, where concentrations increase at higher trophic levels. [, ]

Q4: Have there been studies examining the impact of PFOS on specific organisms or ecosystems?

A5: Yes, a study using outdoor microcosms investigated the effects of PFOS on freshwater organisms. [] The research revealed that while there seemed to be little risk at environmentally relevant concentrations observed during the study period, higher concentrations significantly affected the zooplankton community structure. [] This finding emphasizes the need for long-term studies to assess the chronic effects of PFOS exposure on aquatic ecosystems fully.

Q5: What are some of the known toxicological effects of PFOS in animals?

A6: Animal studies have shown that exposure to PFOS can lead to various adverse health effects. [, ] These include liver toxicity, characterized by changes in liver enzymes and potential liver damage. [, ] Additionally, PFOS has been linked to reproductive and developmental toxicity, with potential impacts on fetal growth and development. [, , ] Furthermore, research suggests potential effects on thyroid hormone levels, [] immune function, and mammary gland development, highlighting the need for continued research into the long-term consequences of PFOS exposure. []

Q6: What are the possible mechanisms by which perfluorinated compounds might exert their toxic effects?

A8: While the exact mechanisms of toxicity are still under investigation, research suggests that perfluorinated compounds like PFOS and PFOA might disrupt various biological processes. [, ] One proposed mechanism involves their ability to act as peroxisome proliferators, leading to oxidative stress and potential cellular damage. [] Another hypothesis is that they can interfere with mitochondrial function, affecting energy production and cellular metabolism. [] Furthermore, their structural similarity to fatty acids raises concerns about their potential to disrupt hormone signaling and lipid metabolism. [, ]

Q7: What analytical techniques are commonly employed to detect and quantify perfluorinated compounds in environmental and biological samples?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing PFOS, PFOA, and other related compounds. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants in complex matrices like water, serum, and tissue samples.

Q8: Why is accurate quantification of PFOS and related compounds crucial in environmental monitoring and risk assessment?

A10: Accurate quantification is essential to assess the extent of contamination, track temporal trends, and evaluate the effectiveness of mitigation strategies. [] Moreover, it provides critical data for risk assessment studies, allowing researchers to establish safe exposure limits and develop informed regulations to protect both human and environmental health. []

Q9: Are there challenges in developing and validating analytical methods for these compounds?

A11: Yes, analyzing PFOS and related compounds can be challenging due to their ubiquitous nature and potential for contamination during sampling and analysis. [] Rigorous quality control measures, including the use of certified reference materials, are crucial to ensure data accuracy and reliability. [, ] Furthermore, validating analytical methods for various matrices and concentration ranges is essential for confident data interpretation and comparison across studies.

Q10: What are some of the key research priorities for better understanding and managing the risks associated with PFOS and related compounds?

A12: Several research gaps need to be addressed. Characterizing the long-term effects of PFOS exposure on human health, particularly on vulnerable populations, is crucial. [] Developing a deeper understanding of the mechanisms of toxicity of various perfluorinated compounds, beyond PFOS and PFOA, is essential for targeted risk mitigation. [] Furthermore, exploring innovative and sustainable technologies for the remediation of contaminated environments is critical for minimizing the ecological and human health risks associated with these persistent pollutants. [] Collaboration between researchers, industry stakeholders, and policymakers is vital to translate scientific knowledge into effective regulatory actions and promote the responsible use and disposal of these compounds.

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